molecular formula C13H14F5N B12607528 2-(Pentafluoroethyl)-2-phenylpiperidine CAS No. 887361-05-9

2-(Pentafluoroethyl)-2-phenylpiperidine

Katalognummer: B12607528
CAS-Nummer: 887361-05-9
Molekulargewicht: 279.25 g/mol
InChI-Schlüssel: WWLRITZRPVWXPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Pentafluoroethyl)-2-phenylpiperidine is a fluorinated organic compound that has garnered interest in various fields of research due to its unique chemical properties. The presence of the pentafluoroethyl group imparts distinct characteristics to the molecule, making it valuable in medicinal chemistry, materials science, and other applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentafluoroethyl)-2-phenylpiperidine typically involves the introduction of the pentafluoroethyl group into a piperidine ring. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 2-phenylpiperidine, is reacted with a pentafluoroethylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Pentafluoroethyl)-2-phenylpiperidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-(Pentafluoroethyl)-2-phenylpiperidine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Pentafluoroethyl)-2-phenylpiperidine involves its interaction with specific molecular targets and pathways. The pentafluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly valuable in drug design, where improved membrane permeability can enhance the bioavailability of therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Pentafluoroethyl)-2-phenylpiperidine is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

887361-05-9

Molekularformel

C13H14F5N

Molekulargewicht

279.25 g/mol

IUPAC-Name

2-(1,1,2,2,2-pentafluoroethyl)-2-phenylpiperidine

InChI

InChI=1S/C13H14F5N/c14-12(15,13(16,17)18)11(8-4-5-9-19-11)10-6-2-1-3-7-10/h1-3,6-7,19H,4-5,8-9H2

InChI-Schlüssel

WWLRITZRPVWXPB-UHFFFAOYSA-N

Kanonische SMILES

C1CCNC(C1)(C2=CC=CC=C2)C(C(F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.